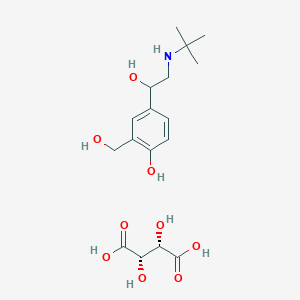
(S)-Albuterol Hemitartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Albuterol Hemitartrate is a chiral compound used primarily as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease. It is the (S)-enantiomer of Albuterol, which is known for its selective action on beta-2 adrenergic receptors in the lungs, leading to bronchodilation and relief from bronchospasm.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Albuterol Hemitartrate typically involves the resolution of racemic Albuterol or the asymmetric synthesis of the (S)-enantiomer. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve enantioselectivity. The reaction conditions often involve controlled temperatures and pH to ensure the desired stereochemistry is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form. Quality control measures are implemented to ensure consistency and compliance with pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: (S)-Albuterol Hemitartrate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts or specific solvents.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(S)-Albuterol Hemitartrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of chiral synthesis and enantioselective reactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its therapeutic effects in respiratory diseases and potential off-label uses.
Industry: Utilized in the development of new bronchodilators and related pharmaceuticals.
Mechanism of Action
(S)-Albuterol Hemitartrate exerts its effects by selectively binding to beta-2 adrenergic receptors in the lungs. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, leading to the relaxation of bronchial smooth muscle. The molecular targets include the beta-2 adrenergic receptor and associated signaling pathways, such as the cAMP-dependent protein kinase pathway.
Comparison with Similar Compounds
®-Albuterol: The ®-enantiomer of Albuterol, which also acts on beta-2 adrenergic receptors but with different pharmacokinetic properties.
Salbutamol: A racemic mixture of ®- and (S)-Albuterol, commonly used as a bronchodilator.
Levalbuterol: The pure ®-enantiomer of Albuterol, marketed for its reduced side effects compared to the racemic mixture.
Uniqueness: (S)-Albuterol Hemitartrate is unique due to its specific stereochemistry, which may result in different pharmacological effects and side effect profiles compared to its ®-enantiomer and racemic mixtures. Its selective action on beta-2 adrenergic receptors makes it a valuable compound in the treatment of respiratory conditions.
Properties
Molecular Formula |
C17H27NO9 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H21NO3.C4H6O6/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 |
InChI Key |
SQOXPNYIJRDVRE-WUUYCOTASA-N |
Isomeric SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



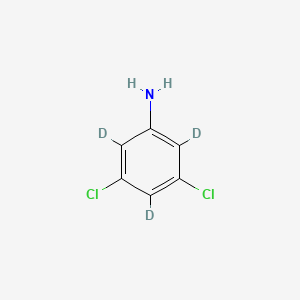
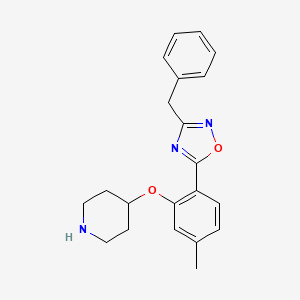
![N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide](/img/structure/B13845364.png)

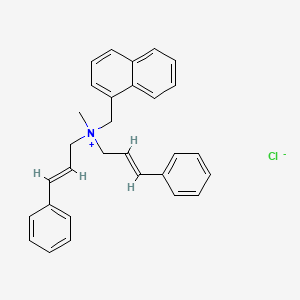
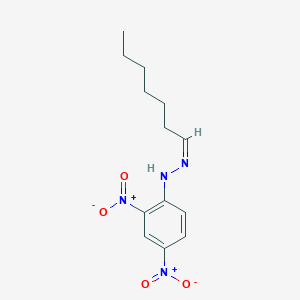
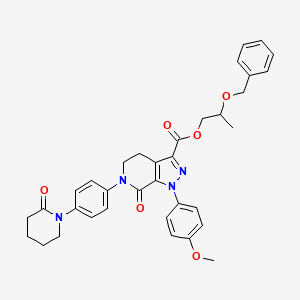
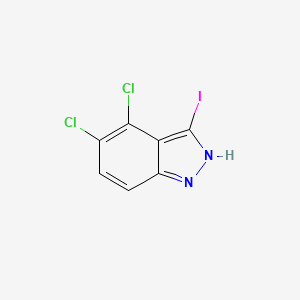
![2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-](/img/structure/B13845401.png)
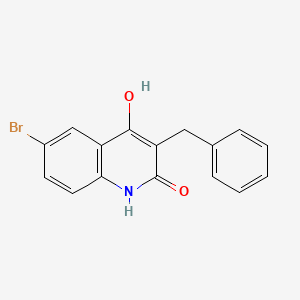

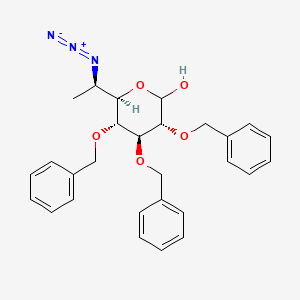
![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)
